molecular formula C19H36NNaO4 B1592913 Sodium N-palmitoyl-L-serinate CAS No. 58725-46-5

Sodium N-palmitoyl-L-serinate

Cat. No. B1592913
CAS RN: 58725-46-5
M. Wt: 365.5 g/mol
InChI Key: XKMKJRANXQGSEK-LMOVPXPDSA-M
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Description

Sodium N-palmitoyl-L-serinate (NaPMS) is an important surfactant that has been used in a variety of scientific research applications. It is a biocompatible, non-ionic surfactant that is composed of sodium and palmitic acid esterified with L-serine. NaPMS is known for its ability to form stable emulsions and is used in a variety of lab experiments due to its unique properties.

Scientific Research Applications

Anti-Aging and Skin Care Applications

One notable application of palmitoyl peptides, closely related to Sodium N-palmitoyl-L-serinate, is in anti-aging and skin care. A study by Robinson et al. (2005) highlights the effectiveness of palmitoyl pentapeptide in improving the appearance of photoaged human facial skin. This peptide, designed for topical use, stimulates collagen production, offering significant anti-wrinkle benefits without adverse effects (Robinson et al., 2005).

Role in Sphingolipid Biosynthesis

Sodium N-palmitoyl-L-serinate is structurally related to compounds involved in sphingolipid biosynthesis. Serine palmitoyltransferase (SPT), for instance, catalyzes the first step in sphingolipid biosynthesis, combining L-serine with palmitoyl-CoA. Research by Ikushiro et al. (2009) provides structural insights into SPT's enzymatic mechanism, offering a basis for understanding how Sodium N-palmitoyl-L-serinate and similar compounds might interact with or influence this pathway (Ikushiro et al., 2009).

Enhancement of Sensing Technologies

The development of sensitive analytical methods for detecting specific compounds in complex matrices is another area where Sodium N-palmitoyl-L-serinate derivatives could be relevant. For instance, Han et al. (2017) explored silver nanorod array SERS substrates for the quantification of sodium saccharin in soft drinks. Although not directly related, the principles of enhancing detection sensitivity through chemical modifications could be applicable to Sodium N-palmitoyl-L-serinate in the context of biosensing or chemical analysis (Han et al., 2017).

Applications in Food Science

The chemical analysis of food is a critical area where Sodium N-palmitoyl-L-serinate could find application, particularly in the enhancement of Raman spectroscopy for detecting food additives and contaminants. Zheng & He (2014) review the use of SERS in food science, illustrating the potential for Sodium N-palmitoyl-L-serinate derivatives to play a role in developing new analytical methods for food safety and quality assessment (Zheng & He, 2014).

Anti-inflammatory and Antioxidant Properties

Saturnino et al. (2017) explore the anti-inflammatory and antioxidant properties of N-palmitoyl-ethanolamine (PEA) and its derivatives, highlighting the potential therapeutic applications of these compounds. While the focus is on PEA, the structural similarity to Sodium N-palmitoyl-L-serinate suggests possible research avenues for investigating its anti-inflammatory and antioxidant effects (Saturnino et al., 2017).

properties

IUPAC Name

sodium;(2S)-2-(hexadecanoylamino)-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)20-17(16-21)19(23)24;/h17,21H,2-16H2,1H3,(H,20,22)(H,23,24);/q;+1/p-1/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMKJRANXQGSEK-LMOVPXPDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207430
Record name Sodium N-palmitoyl-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium N-palmitoyl-L-serinate

CAS RN

58725-46-5
Record name Sodium N-palmitoyl-L-serinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058725465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium N-palmitoyl-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium N-palmitoyl-L-serinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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